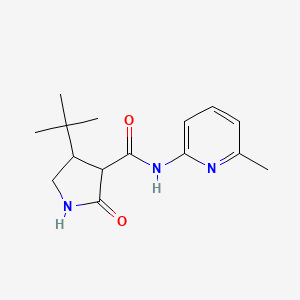![molecular formula C19H28N4O2 B6430178 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one CAS No. 2097868-71-6](/img/structure/B6430178.png)
4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one, also known as 4-tert-butyl-3-pyrrolidin-2-one, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrolidinone class of compounds and has an interesting structure that has been found to have interesting properties.
Aplicaciones Científicas De Investigación
4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one has been found to have a number of potential applications in scientific research. It has been found to be a useful reagent in organic synthesis, and it has been used to synthesize a variety of compounds, including pyrrolidinones, piperazines, and pyridines. It has also been used as a catalyst in the synthesis of various organic compounds. In addition, this compound-3-pyrrolidin-2-one has been found to be a useful inhibitor of various enzymes, including cytochrome P450, and it has been used to study the biochemical pathways of various diseases.
Mecanismo De Acción
4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one has been found to act as an inhibitor of various enzymes, including cytochrome P450. This inhibition occurs through a mechanism known as competitive inhibition, in which the compound binds to the active site of the enzyme and prevents the enzyme from binding to its substrate. This inhibition can lead to a decrease in the activity of the enzyme, which can have various effects on the biochemical pathways of various diseases.
Biochemical and Physiological Effects
This compound-3-pyrrolidin-2-one has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, which can lead to a decrease in the activity of various enzymes involved in the biochemical pathways of various diseases. In addition, this compound-3-pyrrolidin-2-one has been found to have anti-inflammatory and analgesic effects, and it has been found to be a potential inhibitor of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it is a relatively stable compound and is not highly toxic, making it safe to use in laboratory experiments. However, it has been found to have a relatively short half-life, which can limit its effectiveness in some experiments. In addition, it has been found to be a relatively weak inhibitor of cytochrome P450, and this can limit its effectiveness in some experiments.
Direcciones Futuras
There are a number of potential future directions for 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one. One potential direction is to explore its potential as a therapeutic agent for various diseases. In addition, further research could be conducted to explore its potential as an inhibitor of other enzymes, such as proteases, and to explore its potential as an inhibitor of cancer cell growth. Finally, further research could be conducted to explore its potential as a catalyst in the synthesis of various organic compounds.
Métodos De Síntesis
4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one-3-pyrrolidin-2-one can be synthesized using a variety of methods. The most common method involves the reaction of pyrrolidine with tert-butyl bromide, followed by the addition of pyridine and piperazine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The reaction is typically carried out at room temperature, and the resulting compound is purified by column chromatography.
Propiedades
IUPAC Name |
4-tert-butyl-3-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-19(2,3)15-12-21-17(24)16(15)18(25)23-9-7-22(8-10-23)13-14-5-4-6-20-11-14/h4-6,11,15-16H,7-10,12-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUABGSVBPNBVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6430101.png)
![N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6430114.png)
![3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430115.png)
![N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide](/img/structure/B6430118.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B6430126.png)
![3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6430132.png)

![6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B6430146.png)


![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine](/img/structure/B6430188.png)
![4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6430189.png)
![1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea](/img/structure/B6430210.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430218.png)
